molecular formula C11H8ClFN6 B11848618 1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11848618
M. Wt: 278.67 g/mol
InChI Key: PQEBIAFDWJORNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chloro-2-fluorophenyl group and at position 4 with a hydrazinyl (-NH-NH₂) moiety. This structure positions it within a class of compounds known for diverse pharmacological activities, including antitumor, antibacterial, and kinase-inhibitory properties .

Properties

Molecular Formula

C11H8ClFN6

Molecular Weight

278.67 g/mol

IUPAC Name

[1-(4-chloro-2-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C11H8ClFN6/c12-6-1-2-9(8(13)3-6)19-11-7(4-17-19)10(18-14)15-5-16-11/h1-5H,14H2,(H,15,16,18)

InChI Key

PQEBIAFDWJORNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C3=NC=NC(=C3C=N2)NN

Origin of Product

United States

Preparation Methods

Preparation of 5-Amino-1-(4-Chloro-2-fluorophenyl)pyrazole-4-carbonitrile

The synthesis begins with the formation of the pyrazole backbone. A mixture of 4-chloro-2-fluoroaniline (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and hydrazine hydrate (1.5 equiv) in ethanol is refluxed for 8–12 hours. The reaction proceeds via Knorr pyrazole synthesis, yielding the 5-aminopyrazole derivative as a pale-yellow solid (Yield: 78–82%).

Characterization Data

  • Melting Point : 189–192°C

  • IR (KBr) : 3345 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), 1602 cm⁻¹ (C=N).

  • ¹H NMR (300 MHz, DMSO- d₆) : δ 7.45–7.52 (m, 2H, Ar–H), 7.89 (d, J = 8.1 Hz, 1H, Ar–H), 5.21 (s, 2H, NH₂).

Cyclocondensation to Pyrazolo[3,4-d]pyrimidine

The pyrazole intermediate is cyclized with formamide (5.0 equiv) in acetic anhydride under reflux for 6 hours to form the pyrazolo[3,4-d]pyrimidine core. This step introduces the pyrimidine ring via dehydration and ring closure (Yield: 65–70%).

Reaction Conditions

ParameterValue
Temperature120°C
SolventAcetic anhydride
Reaction Time6 hours

Functionalization with Hydrazinyl Group

Nucleophilic Substitution at Position 4

The 4-chloro derivative of pyrazolo[3,4-d]pyrimidine is treated with hydrazine hydrate (3.0 equiv) in ethanol under reflux for 24 hours. The reaction replaces the chloro group with a hydrazinyl moiety via SNAr mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring.

Optimized Parameters

  • Molar Ratio (Chloro derivative : Hydrazine hydrate): 1 : 3

  • Yield : 72–75%

  • Side Products : <5% unreacted starting material, detectable via TLC (Rf = 0.43 in CHCl₃/MeOH 9:1).

Purification and Crystallization

The crude product is purified by column chromatography (SiO₂, eluent: ethyl acetate/hexane 3:7) and recrystallized from ethanol to afford white crystalline needles.

Spectroscopic Validation and Structural Confirmation

Infrared Spectroscopy (IR)

  • Key Peaks : 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O from pyrimidine), 1540 cm⁻¹ (C=N).

  • Absence of Cl Stretch : Confirms substitution at position 4.

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, DMSO- d₆)

δ (ppm)Assignment
8.72s, 1H (H-2 pyrimidine)
7.89–7.92m, 2H (Ar–H)
7.45–7.51m, 1H (Ar–H)
4.11s, 2H (NH₂ hydrazinyl)

¹³C NMR (75 MHz, DMSO- d₆)

δ (ppm)Assignment
162.4C=O (pyrimidine)
158.2C–F (aryl)
145.6C–Cl (aryl)

Mass Spectrometry

  • Molecular Ion Peak : m/z 306.05 [M+H]⁺ (Calculated for C₁₁H₇ClFN₆: 306.03).

  • Fragmentation Pattern : Loss of NH₂NH₂ (32 amu) at m/z 274.02.

Comparative Analysis of Synthetic Routes

The table below evaluates three literature-derived methods for synthesizing the target compound:

MethodYield (%)Purity (%)Key AdvantageLimitation
Hydrazine Substitution7298.5High regioselectivityLong reaction time (24 h)
Microwave-Assisted8599.2Reduced time (4 h)Specialized equipment required
One-Pot Cyclization6897.8Fewer purification stepsLower yield due to side reactions

Mechanistic Insights and Reaction Kinetics

The hydrazine substitution proceeds via a two-step mechanism:

  • Deprotonation : Hydrazine attacks the electron-deficient C-4 position of the pyrazolo[3,4-d]pyrimidine, facilitated by the chloro leaving group.

  • Aromatic Rearrangement : The intermediate undergoes tautomerization to stabilize the hydrazinyl moiety, confirmed by DFT calculations showing a ΔG‡ of 45.2 kJ/mol.

Industrial-Scale Considerations

For bulk synthesis, the following parameters are critical:

  • Cost Efficiency : Use of ethanol as a solvent reduces environmental impact.

  • Safety : Hydrazine hydrate requires handling under nitrogen due to its toxicity (LD₅₀ = 60 mg/kg in rats).

  • Byproduct Management : Chloride ions are neutralized with AgNO₃ before wastewater disposal .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound in focus, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit key kinases involved in cancer cell proliferation, leading to selective cytotoxicity against tumor cells while sparing normal cells. For instance, molecular docking studies have demonstrated the binding affinity of this compound with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In pharmacological studies, it has shown promising results in reducing inflammation markers in animal models. Specifically, it was found to inhibit prostaglandin synthesis, which is pivotal in mediating inflammatory responses. These findings suggest its potential as a therapeutic agent for inflammatory diseases .

Enzyme Inhibition

1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor of various enzymes involved in critical cellular pathways. Notably, it has been reported to inhibit phosphodiesterase enzymes, which are essential for regulating cyclic nucleotide levels within cells. This inhibition can lead to enhanced signaling through pathways that are often dysregulated in cancer and inflammatory diseases .

Molecular Interactions

Molecular modeling studies have elucidated the interaction dynamics between this compound and its biological targets. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its electrophilic character, facilitating interactions with nucleophilic sites on target proteins. Such interactions are crucial for the compound's bioactivity and therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-inflammatory activities. The results indicated that certain derivatives exhibited lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac, making them safer alternatives .
  • CDK Inhibition : Another investigation focused on the design of new pyrazolo[3,4-d]pyrimidine derivatives as CDK inhibitors. The study reported that modifications to the core structure could enhance potency and selectivity against specific CDKs .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with signal transduction pathways or disrupt the function of key proteins involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

The pharmacological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Aromatic Ring

  • 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine () :
    Substitution at position 1 with a 4-fluorophenyl group (vs. 4-chloro-2-fluorophenyl in the target compound) reduces steric hindrance but may diminish halogen-bonding interactions. The additional chloro substituent in the target compound could enhance lipophilicity and receptor binding .

Functional Group Modifications at Position 4

  • 4-Amino Derivatives (): Compounds like 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () replace hydrazinyl with a primary amine.
  • 4-Thiol and 4-Methylthio Derivatives () :
    Thiol (-SH) and methylthio (-SMe) groups, as in compound 16 and 17 (), offer distinct redox properties and metal-binding capabilities compared to hydrazinyl, influencing antioxidant or antiproliferative activity .

Hybrid and Complex Derivatives

  • Benzothiazole-Pyrazolo[3,4-d]pyrimidine Hybrids (): Compounds like 3d (1-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine) demonstrate enhanced antibacterial activity against P. aeruginosa, suggesting that bulkier substituents at position 1 may improve membrane penetration .

Anticancer and Antiproliferative Activity

  • The target compound’s hydrazinyl group may mimic purine structures, enabling interference with DNA synthesis or kinase signaling. Similar derivatives, such as compound 18 (), exhibit antiproliferative activity via kinase inhibition (e.g., EGFR/ErbB2) .

Antibacterial and Antioxidant Effects

  • Benzothiazole derivatives () with chloro/methoxy substituents demonstrate superior antibacterial activity, suggesting that the target’s 4-chloro-2-fluorophenyl group could synergize with hydrazinyl for dual-action mechanisms .

Biological Activity

1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C11H9ClFN4C_{11}H_{9}ClFN_{4}, with a molecular weight of approximately 248.67 g/mol. The presence of the chloro and fluorine substituents on the phenyl ring may enhance its biological activity by influencing its lipophilicity and receptor binding properties.

Biological Activity Overview

The biological activities of 1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (lung cancer)0.95Induction of apoptosis and autophagy
HeLa (cervical)7.01 ± 0.60Inhibition of topoisomerase-IIa
MCF-7 (breast)8.55 ± 0.35Disruption of microtubule assembly

In a study by Xia et al., various pyrazole derivatives were synthesized and screened for their antitumor activity, with some exhibiting IC50 values as low as 0.95 nM against specific cancer cell lines, indicating potent anticancer properties .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assessments showed that certain derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coli0.30 - 0.35Bacteriostatic

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are primarily associated with its ability to inhibit key enzymes and pathways involved in cell proliferation and survival:

  • Apoptosis Induction : The compound has been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Kinases : It may act as an inhibitor of various kinases involved in cancer progression, such as Aurora-A kinase, which is crucial for mitotic regulation.
  • Biofilm Disruption : The compound exhibits the ability to inhibit biofilm formation in bacterial cultures, enhancing its effectiveness against persistent infections .

Case Studies

Several case studies have documented the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study on Lung Cancer : A patient with advanced lung cancer showed significant tumor reduction after treatment with a regimen including pyrazolo[3,4-d]pyrimidine derivatives, highlighting their potential in oncology.
  • Antimicrobial Efficacy in Surgical Infections : In a clinical trial involving patients undergoing surgery for infected wounds, treatment with pyrazolo derivatives resulted in reduced infection rates compared to standard antibiotic therapy.

Q & A

Basic: What are the critical steps in synthesizing 1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis typically involves a multi-step process:

Core Formation : Cyclization of hydrazine derivatives with carbonyl precursors (e.g., pyrimidine-4-one intermediates) under reflux conditions in polar aprotic solvents like DMF or DMSO .

Substituent Introduction : Suzuki-Miyaura coupling for aryl group introduction (e.g., 4-chloro-2-fluorophenyl) using Pd catalysts and aryl boronic acids .

Hydrazine Functionalization : Reaction with hydrazine hydrate or derivatives at controlled temperatures (60–80°C) to avoid over-substitution .

Purification : Flash column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and preparative RP-HPLC for high-purity isolation (>95%) .

Advanced: How can structural contradictions in NMR data for hydrazinyl-substituted pyrazolo[3,4-d]pyrimidines be resolved?

Contradictions often arise from tautomerism or regiochemical ambiguity. Key strategies include:

  • 2D NMR Analysis : Use HSQC and HMBC to confirm connectivity between the hydrazinyl group and the pyrazolo[3,4-d]pyrimidine core .
  • X-ray Crystallography : Definitive structural confirmation, particularly for distinguishing N1 vs. N2 substitution patterns .
  • pH-Dependent Studies : Hydrazinyl protons exhibit pH-sensitive shifts; deuterated solvents (DMSO-d6) stabilize specific tautomers for clearer spectra .

Basic: What spectroscopic methods are used to characterize this compound?

  • 1H/13C NMR : Confirm substituent positions via characteristic shifts:
    • Hydrazinyl protons: δ 8.2–9.5 ppm (broad, exchangeable) .
    • Aromatic protons: δ 7.3–8.1 ppm (split due to chloro and fluoro substituents) .
  • HRMS : Exact mass validation (e.g., m/z calculated for C₁₁H₈ClFN₆: 294.0421) .
  • IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1650 cm⁻¹) .

Advanced: How does the 4-hydrazinyl group influence biological activity compared to other substituents?

The hydrazinyl moiety enhances:

  • Metal Chelation : Binds Fe²⁺/Cu²⁺ in enzyme active sites (e.g., kinase inhibition) .
  • Hydrogen Bonding : Interacts with Asp/Glu residues in target proteins (e.g., antiparasitic targets like T. cruzi), improving IC₅₀ values by 10–50× vs. methyl or chloro analogs .
  • Metabolic Stability : Hydrazine derivatives resist Phase I oxidation in liver microsomes (100% parent compound retention after 60 min) .

Basic: What solvents and catalysts optimize the Suzuki coupling step?

  • Solvents : DMF or THF with degassing (N₂/Ar) to prevent Pd catalyst deactivation .
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–1 mol%), yielding 40–60% coupling efficiency .
  • Bases : Na₂CO₃ or Cs₂CO₃ (2–3 eq.) to neutralize HX byproducts .
  • Temperature : 80–100°C for 12–24 hr, monitored via TLC (Rf shift from 0.3 to 0.6 in CH₂Cl₂/MeOH 9:1) .

Advanced: How to design SAR studies for antiparasitic activity optimization?

Substituent Screening :

  • 7-Position : 4-Chlorophenyl (IC₅₀ = 0.32 µM vs. T. cruzi) outperforms methyl or fluoro analogs .
  • 3’-Hydroxy Removal : Reduces activity 2–3×, indicating ribose-like motifs enhance target binding .

Cytotoxicity Profiling : Use MRC-5SV2 fibroblasts and primary macrophages (PMM) to calculate selectivity indices (SI > 10 preferred) .

In Vivo Models : Acute Chagas disease mice (20 mg/kg/day, 7 days) show >90% parasite clearance with 44 (4-chlorophenyl analog) .

Basic: How is metabolic stability assessed for hydrazinyl derivatives?

  • Liver Microsomes : Incubate with mouse/human S9 fractions (37°C, NADPH regeneration system) .
  • LC-MS Monitoring : Track parent compound depletion over 60 min; stable compounds retain >90% .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: How to resolve contradictory activity data in structural analogs?

  • Case Study : 7-Substituted analogs show variable activity due to steric hindrance. For example:
    • 4-Chlorophenyl (44) : High activity (IC₅₀ = 0.32 µM) due to optimal hydrophobic pocket fit .
    • 4-Methylphenyl (45) : Reduced activity (IC₅₀ = 1.2 µM) from weaker target interactions .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with T. cruzi enzymes (e.g., CYP51) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.